molecular formula C10H9ClO4S B2894227 (1-Methyl-3-oxo-2-benzofuran-1-yl)methanesulfonyl chloride CAS No. 2193061-34-4

(1-Methyl-3-oxo-2-benzofuran-1-yl)methanesulfonyl chloride

Cat. No. B2894227
CAS RN: 2193061-34-4
M. Wt: 260.69
InChI Key: ZTBZSQQWDKPMFG-UHFFFAOYSA-N
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Description

“(1-Methyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 2193061-34-4 . It has a molecular weight of 260.7 . The compound is also known by its IUPAC name, which is "(1-methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl)methanesulfonyl chloride" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C10H9ClO4S/c1-10(6-16(11,13)14)8-5-3-2-4-7(8)9(12)15-10/h2-5H,6H2,1H3" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 260.7 . Other specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Radical Addition Reactions

Methanesulfonyl chloride, a compound closely related to (1-Methyl-3-oxo-2-benzofuran-1-yl)methanesulfonyl chloride, has been explored for its reactivity in free radical addition reactions. Studies have shown its potential to react with hept-1-ene under specific conditions, leading to the formation of β-chloroheptyl methyl sulphone and other significant products. This reactivity is indicative of its utility in synthesizing complex organic molecules through radical-mediated processes (Goldwhite, Gibson, & Harris, 1964).

Sulfenyletherification

A novel method for sulfenyletherification of unsaturated alcohols using dimethyl sulfoxide/oxalyl chloride has been developed. This process generates methanesulfenyl chloride, suggesting the versatility of methanesulfonyl chloride derivatives in facilitating sulfenyletherification reactions, thereby expanding the toolbox for synthetic chemistry (Gao et al., 2018).

Nucleoside Benzoylation

In a 'green' methodology, benzoyl cyanide in an ionic liquid has been utilized for the benzoylation of nucleosides, demonstrating the potential of methanesulfonyl chloride derivatives in promoting selective chemical transformations under mild conditions. This approach signifies an environmentally friendly alternative to traditional methods, highlighting the compound's relevance in medicinal chemistry applications (Prasad et al., 2005).

Synthesis of Benzimidazoles

Ionic liquids containing sulfonic acid functionalized imidazolium salts have shown efficiency in catalyzing the synthesis of benzimidazoles at room temperature. This underscores the utility of methanesulfonyl chloride derivatives in catalysis, providing a sustainable pathway for the synthesis of biologically important heterocycles (Khazaei et al., 2011).

Molecular Structure Studies

Investigations into the molecular structure of methane sulfonyl chloride using electron diffraction techniques have provided insights into its geometric parameters. This research contributes to a deeper understanding of the structural aspects of sulfonyl chlorides, facilitating the design of new molecules with tailored properties for various scientific applications (Hargittai & Hargittai, 1973).

properties

IUPAC Name

(1-methyl-3-oxo-2-benzofuran-1-yl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO4S/c1-10(6-16(11,13)14)8-5-3-2-4-7(8)9(12)15-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBZSQQWDKPMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C(=O)O1)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)methanesulfonyl chloride

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